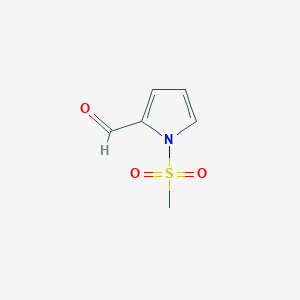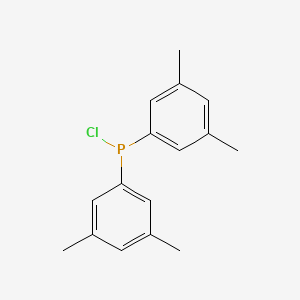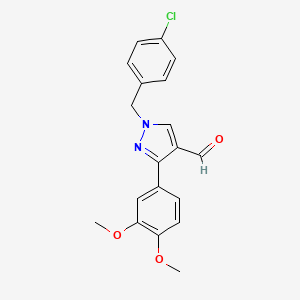
1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (hereafter referred to as 4-chlorobenzyl-3-dimethoxyphenyl-pyrazole-4-carbaldehyde) is an important organic compound with a wide range of applications in the fields of chemistry and biology. It is a pyrazole derivative, which is a heterocyclic compound containing three nitrogen atoms in a five-membered ring. Pyrazoles are known to have a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. 4-chlorobenzyl-3-dimethoxyphenyl-pyrazole-4-carbaldehyde has recently been studied for its potential use in drug development and biomedical research.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, while not directly mentioned, falls within the class of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Studies on similar pyrazole derivatives have demonstrated their potential in various therapeutic areas, including as antioxidants, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic agents.
Antioxidant and Anti-inflammatory Activities : Pyrazole derivatives synthesized through the condensation of substituted acetophenones with hydrazides have shown significant antioxidant and anti-inflammatory activities. Notably, compounds with certain structural similarities to this compound exhibited potent antioxidant activity in DPPH, nitric oxide, hydroxyl radical scavenging, and hydrogen peroxide methods, as well as marked anti-inflammatory activity compared to standard drugs like diclofenac sodium (Sudha et al., 2021).
Antimicrobial Activities : Another study on pyrazole chalcones, which are structurally related to the compound , reported that these derivatives exhibited promising antimicrobial activities against pathogenic bacteria and fungi. This suggests the potential application of such compounds in addressing antibiotic resistance (Bandgar et al., 2009).
Anticonvulsant and Analgesic Studies : Derivatives of pyrazole-4-carbaldehyde have been investigated for their anticonvulsant and analgesic effects, demonstrating significant activity in in vivo tests. This highlights the therapeutic potential of pyrazole derivatives in neuropharmacology (Viveka et al., 2015).
Supramolecular Assembly and Molecular Structures : The structural and supramolecular aspects of pyrazole derivatives have been extensively studied, revealing intricate hydrogen bonding patterns and molecular conformations that could inform drug design strategies (Cuartas et al., 2017).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-8-5-14(9-18(17)25-2)19-15(12-23)11-22(21-19)10-13-3-6-16(20)7-4-13/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUOXLNSLXHEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135763 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588676-84-0 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



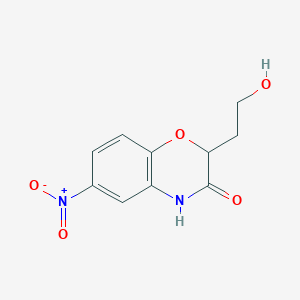

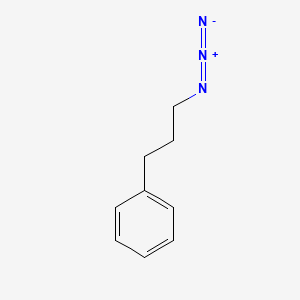
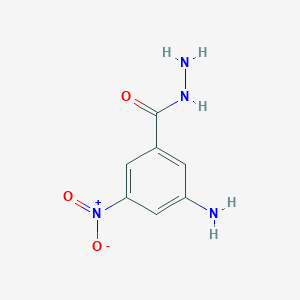




![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)
